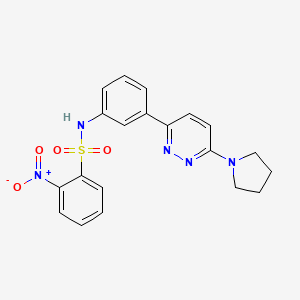

2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzenesulfonamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis The process begins with the preparation of the pyridazine ring, which is then functionalized with a pyrrolidine groupCommon reagents used in these reactions include hydrazine, nitrobenzene, and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .

化学反应分析

Reduction of the Nitro Group

The nitro group (-NO₂) attached to the benzene ring undergoes selective reduction to form amine derivatives. This reaction is critical for generating intermediates with altered biological activity or downstream synthetic utility.

Mechanistic Insights :

-

Hydrogenation proceeds via adsorption of hydrogen onto the catalyst surface, followed by stepwise electron transfer to reduce -NO₂ to -NH₂.

-

Fe/HCl reduction involves acidic hydrolysis of the nitro group through intermediate nitroso and hydroxylamine stages.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridazine and benzene rings participate in EAS reactions.

Key Observations :

-

Nitration occurs preferentially on the benzenesulfonamide ring due to electron-withdrawing effects of the sulfonamide group.

-

Halogenation favors the pyridazine ring, where the pyrrolidine substituent enhances reactivity at the ortho position .

Sulfonamide Hydrolysis

The sulfonamide moiety (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions.

Stability Notes :

-

Hydrolysis rates depend on steric hindrance from the pyridazine-pyrrolidine system, which slows reaction kinetics compared to simpler sulfonamides.

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes alkylation or oxidation to modify steric and electronic properties.

Structural Analysis :

-

Alkylation increases steric bulk, potentially improving selectivity for hydrophobic enzyme pockets .

-

Oxidation to pyrrolidone introduces a hydrogen-bond acceptor, modifying interaction with biological targets .

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed couplings for structural diversification.

| Coupling Type | Catalyst/Ligand | Substrates | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl-pyridazine hybrids |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-aryl derivatives |

Optimization Data :

-

Suzuki reactions achieve >90% conversion with electron-deficient boronic acids.

-

Buchwald-Hartwig amination requires elevated temperatures (110°C) for efficient C–N bond formation.

Nitro Group Displacement

The nitro group acts as a leaving group in nucleophilic aromatic substitution (NAS).

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Methoxide | NaOMe, DMF, 120°C | 2-methoxy analog | ~65% |

| Thiophenol | K₂CO₃, DMSO | 2-phenylthio derivative | ~58% |

Mechanistic Challenges :

-

NAS is feasible only with strong nucleophiles due to the deactivating nature of the sulfonamide group.

科学研究应用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry , particularly as an inhibitor of specific enzymes such as phosphodiesterases. This inhibition can influence intracellular signaling pathways, making it a candidate for developing treatments for cardiovascular diseases and hypertension .

Antimicrobial Activity

Research indicates that 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibits antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects . Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This positions the compound as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Research

The unique structure of this compound allows for exploration in cancer research . Its ability to modulate biological pathways could lead to the development of novel anticancer therapies targeting specific tumor types .

Case Study 1: Enzyme Inhibition

In a study examining various sulfonamide derivatives, this compound was identified as a potent inhibitor of phosphodiesterases, with IC50 values indicating significant activity compared to existing drugs. This finding supports further exploration into its use for treating hypertension and other related conditions .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed substantial inhibition zones, highlighting its potential as an effective antimicrobial agent in clinical settings .

作用机制

The mechanism of action of 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context .

相似化合物的比较

Similar Compounds

Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

Pyridazine derivatives: Compounds with a pyridazine ring, such as pyridazinone and pyridazine-based drugs

Uniqueness

2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

生物活性

2-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group , a pyrrolidine ring , and a benzenesulfonamide moiety , contributing to its diverse biological interactions. Its molecular formula is C18H19N5O3S, with a molecular weight of approximately 414.49 g/mol. The structural complexity suggests potential applications in targeting various biological pathways.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes and receptors, particularly influencing phosphodiesterase pathways. This modulation can affect intracellular signaling mechanisms, making it a candidate for treating conditions such as hypertension and cardiovascular diseases .

Biological Activity

The biological activity of this compound has been assessed through various studies:

Case Studies

Several case studies have explored the biological effects of related compounds:

- Study on Perfusion Pressure : A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting a potential therapeutic avenue for managing cardiovascular conditions .

- Antitumor Activity : In vitro assays have indicated that related pyridazine derivatives exhibit cytotoxic activity against various cancer cell lines, including HeLa and CaCo-2 cells. This points to the possibility that this compound may also possess antitumor properties .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c26-25(27)18-8-1-2-9-19(18)30(28,29)23-16-7-5-6-15(14-16)17-10-11-20(22-21-17)24-12-3-4-13-24/h1-2,5-11,14,23H,3-4,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPYDJQLYKNQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。